molecular formula C9H9NO3 B2949806 6-nitro-3,4-dihydro-2H-1-benzopyran CAS No. 50386-60-2

6-nitro-3,4-dihydro-2H-1-benzopyran

Cat. No. B2949806
CAS RN: 50386-60-2
M. Wt: 179.175
InChI Key: XEEPCXIOIGPEPA-UHFFFAOYSA-N
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Description

“6-nitro-3,4-dihydro-2H-1-benzopyran” is a chemical compound that has been studied for its photochromic properties . It is a derivative of 2H-1-Benzopyran, which is also known as chroman .


Synthesis Analysis

The synthesis of benzopyran derivatives has been efficiently achieved by the reaction of acetophenone and acetic anhydride in the presence of a base . The methodology comprises four main steps: Friedel-Crafts acylation, aldol condensation, methoxylation, reduction, and esterification . A specific synthesis method for a similar compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been patented .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 2H-1-Benzopyran is 134.1751 .


Chemical Reactions Analysis

The chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule has been explored . With UV-light injection on the molecule, a clear shift of the threshold voltage was observed, which was due to the change of the SP molecule to merocyanine (MC) .

Scientific Research Applications

Antihypertensive Activity

6-nitro-3,4-dihydro-2H-1-benzopyran derivatives have been studied for their potential in treating hypertension. A series of these compounds were synthesized and tested for antihypertensive activity in rats, showing potent blood pressure-lowering effects. These derivatives were found to be more effective than some existing antihypertensive drugs, such as hydralazine and nifedipine (Evans et al., 1983).

Antimicrobial Properties

Another application is in the development of antimicrobial agents. Benzopyranopyrazole derivatives of 6-nitro-3,4-dihydro-2H-1-benzopyran showed moderate activity against gram-positive bacteria and fungi. This research opens up possibilities for these compounds in the field of antimicrobial drug development (Kodukulla et al., 1994).

Photochemical Applications

In photochemistry, these compounds have been studied for their ring-opening reactions. For instance, nitrospiropyrans showed high quantum yields in certain solvents, indicating potential applications in photodynamic therapies and other areas where light-induced chemical reactions are crucial (Görner, 1998).

Potential in Anti-Inflammatory Agents

Compounds derived from 6-nitro-3,4-dihydro-2H-1-benzopyran were also identified as potential potassium channel activators with anti-inflammatory properties. This study explored the influence of various substitutions on the benzopyran core, leading to several compounds with significant biological activity (Bano et al., 2015).

Photochromism Studies

The compound has been used in photochromism studies, providing insights into the kinetics of photoisomerization. This research is relevant for the development of materials that change color in response to light, with applications in sensors and display technologies (Negri & Prypsztejn, 2001).

Mechanism of Action

The mechanism of action of benzopyran derivatives involves their ability to open potassium channels, which has been used as a mechanism for vasodilator/antihypertensive activity .

properties

IUPAC Name

6-nitro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEPCXIOIGPEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrochroman

CAS RN

50386-60-2
Record name 6-nitro-3,4-dihydro-2H-1-benzopyran
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